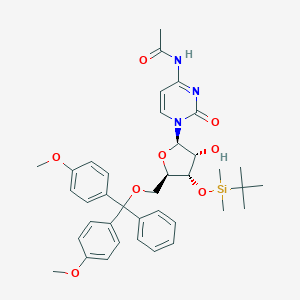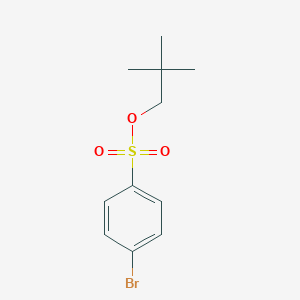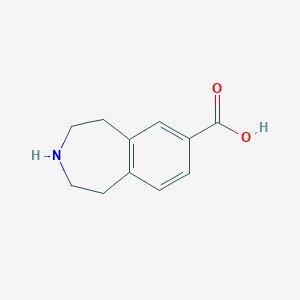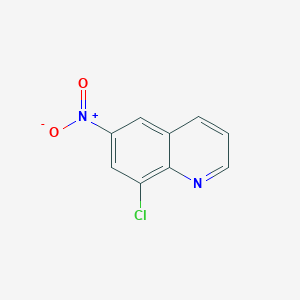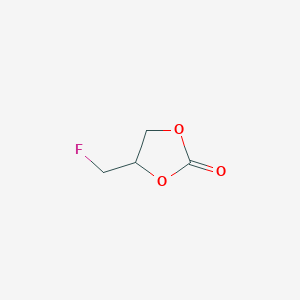
4-(Fluoromethyl)-1,3-dioxolan-2-one
Descripción general
Descripción
Fluoromethyl compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
Synthesis Analysis
A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .Chemical Reactions Analysis
The reaction outcomes of fluoromethyl compounds are restricted by the reaction environment . Without the use of a base, gem-difluoro-oxylated quinazolin(thi)ones were afforded effectively as a sole product .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Peptidyl fluoromethyl ketones, which can be derived from 4-(Fluoromethyl)-1,3-dioxolan-2-one, play a pivotal role in synthetic chemistry due to their numerous applications as inhibitors of hydrolytic enzymes . They are particularly useful in medicinal chemistry for their ability to strongly and selectively inhibit serine and cysteine proteases . These compounds can be used as probes to study the proteolytic activity of these proteases and to elucidate their role in the onset and progress of several diseases .
Cancer Research
Peptidyl fluoromethyl ketones are highly exploited for the target-based design of compounds for the treatment of various types of cancer . For instance, they have been used to explore the role of the aberrant expression of Cats in renal cancer , especially in relation to its aggressiveness and spreading .
Viral Infections
These compounds are also used in the development of treatments for viral infections . The fluorinated methyl ketone moiety, when suitably connected to a peptidic backbone, may confer to the resulting structure an excellent substrate peculiarity and the possibility of being recognized by a specific subclass of human or pathogenic proteases .
Drug Discovery
The development of peptidyl fluoromethyl ketones (PFMKs) has received growing interest in drug discovery, as these types of compounds may be employed as substrates for a wide variety of biological targets . The fluorinated electrophilic moieties of such substrates offer several advantages in terms of reactivity, selectivity, and therapeutic relevance .
Chemical Biology
Peptidyl mono-fluoromethyl ketones (FMKs) show potential as chemical probes for the interrogation of cellular processes . They have been developed as protease inhibitors and are much less prone to nonspecific alkylations due to the intrinsic strength of the C-F bond, making them significantly more selective .
Peptide Synthesis and Modification
Current synthetic routes employed for the synthesis of peptidyl mono-FMKs are described in the literature . These compounds offer several advantages in comparison to other equivalent chemical units in terms of reactivity, selectivity, and therapeutic relevance .
Propiedades
IUPAC Name |
4-(fluoromethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO3/c5-1-3-2-7-4(6)8-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNVXAXTORCUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470906 | |
| Record name | 4-(fluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127213-73-4 | |
| Record name | 4-(fluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



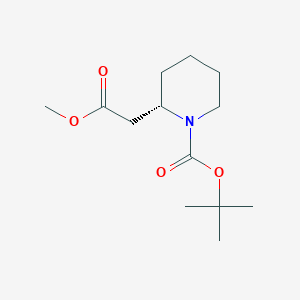
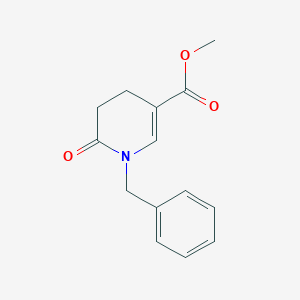

![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B173505.png)

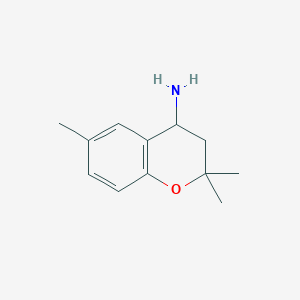
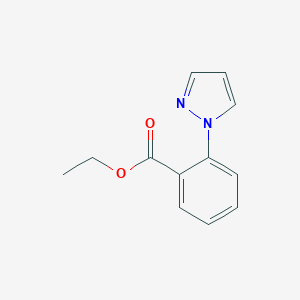
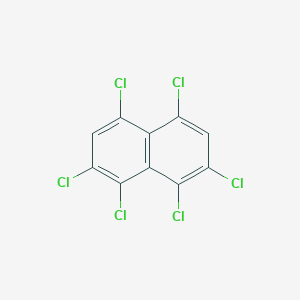
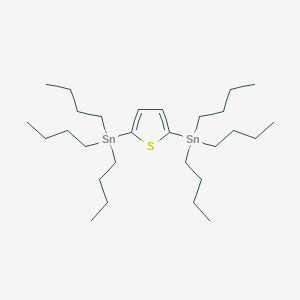
![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)
